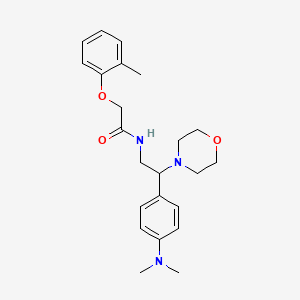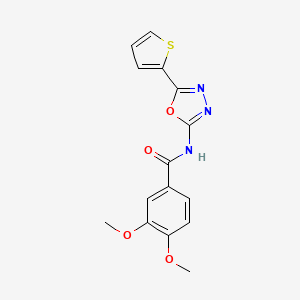
3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known by its molecular formula C21H23N2O2S and has a molecular weight of 377.48 g/mol.
Mécanisme D'action
The mechanism of action of 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is not fully understood. However, research suggests that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Research has shown that 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has both biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also has antibacterial properties and can inhibit the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline. One of the most promising areas of research is in the development of new anticancer drugs. Researchers are also exploring the potential of this compound as an antimicrobial agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a chemical compound that has shown potential applications in various fields of scientific research. This compound has been shown to have anticancer and antimicrobial properties and can be used in lab experiments as a cost-effective option. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline involves the reaction of 3-chloro-4-(4-methylpiperidin-1-yl)quinoline with sodium benzenesulfinate in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also shown potential as an antimicrobial agent and can be used to treat bacterial infections.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-11-13-23(14-12-16)21-18-9-5-6-10-19(18)22-15-20(21)26(24,25)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKBMDOPELZEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2914598.png)
![2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2914599.png)
![(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2914601.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2914606.png)



![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2914612.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2914613.png)
![1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2914615.png)
![3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride](/img/structure/B2914619.png)